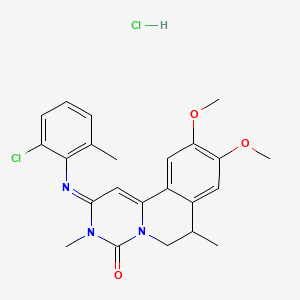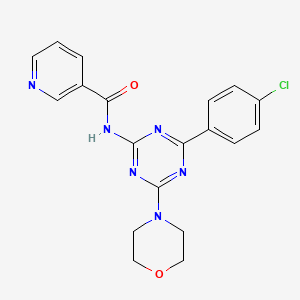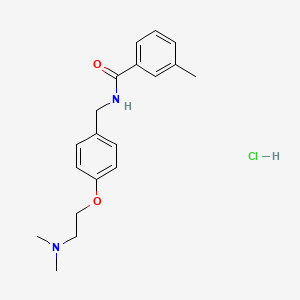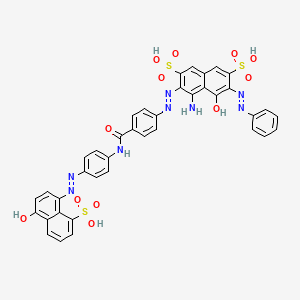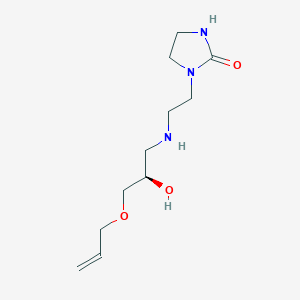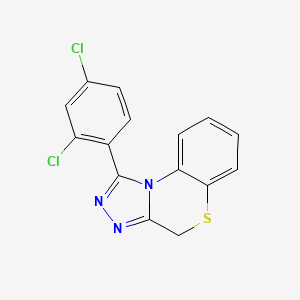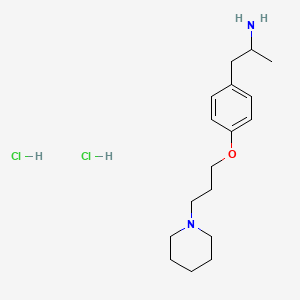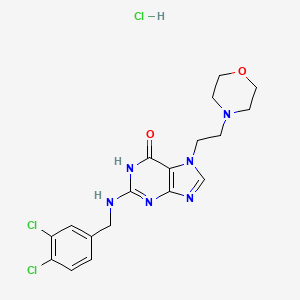
Ibezapolstat hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibezapolstat hydrochloride is a first-in-class antibacterial compound developed by Acurx Pharmaceuticals. It is primarily designed to treat infections caused by Clostridioides difficile, a bacterium responsible for severe gastrointestinal conditions. This compound functions by inhibiting bacterial DNA polymerase IIIC, an enzyme crucial for bacterial DNA replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ibezapolstat hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary information held by Acurx Pharmaceuticals. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes like recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory synthesis. It involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ibezapolstat hydrochloride primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ibezapolstat hydrochloride has several scientific research applications:
Wirkmechanismus
Ibezapolstat hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA polymerase IIIC. This enzyme is essential for the replication of bacterial DNA. By interfering with the addition of guanine to the growing DNA chain, this compound effectively halts bacterial proliferation. This mechanism is unique to low G+C content Gram-positive bacteria, making it highly selective .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vancomycin: An antibiotic used to treat severe bacterial infections, including those caused by Clostridioides difficile.
Metronidazole: Another antibiotic used for treating Clostridioides difficile infections.
Fidaxomicin: A narrow-spectrum antibiotic specifically targeting Clostridioides difficile.
Uniqueness
Ibezapolstat hydrochloride is unique due to its selective inhibition of DNA polymerase IIIC, which is not targeted by other antibiotics like vancomycin, metronidazole, or fidaxomicin. This selectivity reduces the likelihood of disrupting the normal gut microbiome, thereby minimizing the risk of recurrence of Clostridioides difficile infections .
Eigenschaften
CAS-Nummer |
1275582-98-3 |
|---|---|
Molekularformel |
C18H21Cl3N6O2 |
Molekulargewicht |
459.8 g/mol |
IUPAC-Name |
2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C18H20Cl2N6O2.ClH/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25;/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27);1H |
InChI-Schlüssel |
RNBLTEKVVQGCIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



